7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline
Description
7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound featuring a triazoloquinazoline core substituted with a chlorine atom at position 7, a phenylsulfonyl group at position 3, and a 3-methylpiperidin-1-yl moiety at position 3. This scaffold is notable for its structural mimicry of adenine, enabling interactions with biological targets such as adenylyl cyclase toxins and neurotransmitter receptors .
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-14-6-5-11-26(13-14)19-17-12-15(22)9-10-18(17)27-20(23-19)21(24-25-27)30(28,29)16-7-3-2-4-8-16/h2-4,7-10,12,14H,5-6,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAKNZDCBQINED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown promising cytotoxic effects against several cancer cell lines. For example, it was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, yielding IC50 values indicating potent activity .
The mechanism through which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically:
- EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers for promoting cell proliferation and survival .
Other Pharmacological Activities
Beyond its anticancer properties, this compound has been evaluated for additional biological activities:
- Antioxidant Activity : It has demonstrated significant antioxidant properties in various assays, contributing to its potential therapeutic applications in oxidative stress-related conditions .
- Antimicrobial Activity : Initial studies suggest that quinazoline derivatives may also possess antimicrobial activities against certain pathogens .
Case Studies
Several case studies have been documented that further elucidate the biological activities of this compound:
- Study on Anticancer Effects : A recent study synthesized various quinazoline derivatives and tested their efficacy against different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with favorable selectivity profiles .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression. These studies suggest a strong interaction with EGFR and other kinases involved in tumorigenesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The triazolo[1,5-a]quinazoline core is a versatile pharmacophore, with substitutions at positions 3, 5, and 7 modulating biological activity. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 7-Chloro-5-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline, and what reaction parameters are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, refluxing 2-hydrazinobenzoic acid with diphenyl N-cyanodithioimidocarbonate in ethanol under triethylamine catalysis forms the triazoloquinazoline core . Critical parameters include solvent choice (e.g., ethanol or pyridine), temperature control (reflux at 80–100°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., ethanol or dioxane) is essential to isolate high-purity crystals. Yields range from 62% to 70% under optimized conditions, as seen in analogous triazoloquinazoline syntheses .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A combination of 1H/13C NMR (to verify substituent positions and piperidine/phenyl group integration), IR spectroscopy (to confirm sulfonyl and triazole functional groups), and mass spectrometry (for molecular ion validation) is standard . X-ray crystallography provides definitive planar structure confirmation, as demonstrated for similar triazoloquinazolines with phenylsulfonyl groups, where dihedral angles between fused rings and substituents are critical for stability .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer : Key precautions include:
- Avoiding ignition sources (sparks, open flames) due to thermal instability of sulfonyl groups .
- Using personal protective equipment (gloves, goggles) and working in a fume hood to prevent inhalation of fine crystalline particles.
- Storing the compound in sealed containers at room temperature, away from moisture to prevent hydrolysis of the sulfonyl moiety .
Advanced Research Questions
Q. How can computational chemistry accelerate the optimization of this compound’s synthesis and reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states to identify energetically favorable routes . For instance, ICReDD’s reaction path search methods reduce trial-and-error by simulating intermediates in triazole formation . Molecular docking can also predict bioactivity by modeling interactions with target enzymes (e.g., antimicrobial targets) before experimental validation .
Q. What experimental designs are recommended to assess the antimicrobial or enzyme inhibitory activity of this compound?
- Methodological Answer :
- Microbial Susceptibility Testing : Use standardized agar dilution methods (Mueller–Hinton medium) with reference strains (e.g., Staphylococcus aureus, Candida albicans) and controls (e.g., ketoconazole) to determine minimum inhibitory concentrations (MICs) .
- Enzyme Assays : Employ fluorometric or colorimetric assays (e.g., NADH-coupled reactions for kinase inhibition) with dose-response curves (0.1–100 µM) to calculate IC50 values. Cross-validate with computational docking to correlate structural features (e.g., sulfonyl group electron-withdrawing effects) with activity .
Q. How can researchers resolve contradictions in spectroscopic data or bioassay results for this compound?
- Methodological Answer :
- Spectroscopic Discrepancies : Re-run NMR/IR under standardized conditions (deuterated solvents, dry samples) and compare with literature data for analogous triazoloquinazolines . If crystal structure data conflicts, perform X-ray diffraction to resolve tautomeric forms or confirm substituent orientation .
- Bioactivity Variability : Replicate assays in triplicate using independent compound batches to rule out impurities. Cross-check with orthogonal assays (e.g., time-kill kinetics vs. MICs) and consider stereochemical impacts using chiral HPLC or circular dichroism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
